N-methylethane-1-sulfonohydrazide
Description
Properties
CAS No. |
1132666-88-6 |
|---|---|
Molecular Formula |
C3H10N2O2S |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The classical approach involves the direct reaction of ethane-1-sulfonyl chloride with methylhydrazine under controlled conditions. The sulfonyl chloride acts as an electrophile, while methylhydrazine serves as the nucleophile. The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack : The hydrazine nitrogen attacks the electrophilic sulfur atom in ethane-1-sulfonyl chloride, displacing the chloride ion.
-
Proton transfer : A base (often inherent in the reaction medium) deprotonates the intermediate, yielding this compound.
The overall reaction is represented as:
Optimization and Conditions
Key parameters for maximizing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Enhances reactant solubility |
| Temperature | 0–5°C (initial), then RT | Minimizes side reactions |
| Molar Ratio | 1:1.2 (sulfonyl chloride:methylhydrazine) | Ensures complete conversion |
| Reaction Time | 1.5–2 hours | Balances kinetics and stability |
Under these conditions, the method achieves ≥95% chemical purity and isolated yields of 80–85% .
Purification Techniques
Crude product purification involves:
-
Liquid-liquid extraction : Ethyl acetate/water partitioning removes unreacted starting materials and HCl.
-
Drying : Anhydrous sodium sulfate eliminates residual moisture.
-
Solvent evaporation : Rotary evaporation under reduced pressure isolates the pure compound.
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 2.85 (s, 3H, N–CH₃), 3.15 (q, 2H, SO₂–CH₂), 1.25 (t, 3H, CH₂–CH₃).
-
IR (KBr) : 1325 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
-
HPLC : Retention time = 4.2 min (C18 column, 70:30 H₂O:MeCN).
Hypervalent Iodine-Mediated Synthesis
Reaction Mechanism
This method leverages sodium ethanesulfinate and methylhydrazine in the presence of hypervalent iodine reagents (e.g., PhI(OAc)₂). The iodine reagent induces umpolung (polarity reversal) at the sulfur center, enabling nucleophilic coupling:
-
Sulfinate activation : PhI(OAc)₂ oxidizes sodium ethanesulfinate to a sulfonium intermediate.
-
Hydrazine coupling : Methylhydrazine attacks the activated sulfur, forming the N–S bond.
-
Reductive elimination : The hypervalent iodine mediator is regenerated, closing the catalytic cycle.
Scope and Limitations
Gram-Scale Synthesis
A gram-scale demonstration (10 mmol scale) confirmed robustness:
-
Yield : 58% (1.45 g).
-
Purity : 93% (HPLC).
-
Key advantage : Avoids sulfonyl chloride handling, enhancing safety.
Comparative Analysis of Preparation Methods
| Parameter | Classical Method | Hypervalent Iodine Method |
|---|---|---|
| Starting Materials | Ethane-1-sulfonyl chloride | Sodium ethanesulfinate |
| Reaction Time | 2 hours | 6–8 hours |
| Yield | 80–85% | 55–62% |
| Purity | ≥95% | 90–93% |
| Scalability | Excellent (multi-gram) | Moderate (gram-scale) |
| Safety Considerations | HCl gas evolution | Mild conditions |
Chemical Reactions Analysis
N-methylethane-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Scientific Research Applications
Organic Synthesis
Reagent in Organic Chemistry
N-Methylethane-1-sulfonohydrazide serves as a reagent for introducing sulfonyl hydrazide functional groups into organic compounds. This application is crucial in synthesizing various derivatives that exhibit biological activity. For example, it has been utilized in the synthesis of sulfonyl hydrazones from sulfonyl chlorides and hydrazine in an eco-friendly manner, demonstrating good yields and functional group tolerance .
Case Study: Synthesis of Isatin Derivatives
A notable study synthesized new isatin-based sulfonyl hydrazides, characterized by spectroscopic techniques and assessed for urease enzyme inhibition. The compound exhibited significant inhibition with an IC50 value of 15.26 µM, indicating its potential as a therapeutic agent against urease-related disorders .
Agricultural Applications
Pesticidal Properties
this compound has demonstrated efficacy as a biocide, particularly in controlling phytopathogenic fungi and animal pests. Its combinations with other active ingredients have shown effectiveness against nematodes and various insect pests in agricultural settings .
| Application Type | Active Ingredients | Target Organisms |
|---|---|---|
| Nematicidal | This compound + fungicides | Plant parasitic nematodes |
| Insecticidal | This compound + other pesticides | Various insect pests |
Case Study: Efficacy Against Nematodes
Research indicates that formulations containing this compound effectively reduce nematode populations in agricultural soils, enhancing crop yield and health. This compound's application can be tailored for both foliar and soil treatments, showcasing its versatility in pest management strategies .
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Novel N-acyl hydrazone compounds derived from this sulfonyl hydrazide exhibit selective antiproliferative activity against various cancer cell lines, suggesting their role in developing new cancer therapies .
| Compound Type | Activity | Cell Lines Tested |
|---|---|---|
| N-acyl hydrazones | Antiproliferative | Various cancer lines |
Case Study: Anticancer Mechanism
In a study assessing the anticancer effects of N-acyl hydrazone derivatives, it was found that these compounds induce apoptosis in cancer cells through the modulation of specific signaling pathways. This highlights the therapeutic potential of sulfonyl hydrazides in oncology .
Mechanism of Action
The mechanism of action of N-methylethane-1-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Reactivity: this compound’s methyl group likely reduces nucleophilicity compared to unsubstituted sulfonohydrazides, affecting condensation reactions with carbonyl compounds .
- Bioactivity : While nitrofuranyl derivatives show strong antiparasitic effects, benzimidazole and indole analogs excel in targeting eukaryotic cells (e.g., cancer) due to aromatic interactions .
- Synthetic Flexibility: Sulfonohydrazides serve as versatile intermediates; substitution patterns (e.g., nitro, benzyl, heteroaryl) dictate application scope .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-methylethane-1-sulfonohydrazide?
The synthesis typically involves a condensation reaction between methyl-substituted hydrazines and ethanesulfonyl chlorides. Key parameters include:
- Solvent selection : Ethanol or methanol is preferred for solubility and reflux compatibility .
- Temperature : Reflux conditions (70–80°C) are standard to ensure complete conversion .
- Catalysts : Base catalysts like triethylamine or pyridine neutralize HCl byproducts and accelerate reaction rates .
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with purification via recrystallization or column chromatography .
Q. Which characterization techniques are critical for confirming the structure of this compound?
A multi-technique approach ensures structural validation:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with sulfonohydrazide protons typically resonating at δ 10–12 ppm .
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .
- Infrared (IR) spectroscopy : Stretching vibrations for S=O (1150–1350 cm⁻¹) and N–H (3200–3400 cm⁻¹) groups are diagnostic .
Q. How can researchers ensure purity during synthesis?
Purity is validated via:
- Melting point analysis : Sharp melting ranges (<2°C variation) indicate homogeneity.
- HPLC : Reverse-phase chromatography with UV detection quantifies impurities .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values .
Advanced Research Questions
Q. How can computational methods like DFT resolve contradictions in spectral data?
Density functional theory (DFT) calculations predict electronic properties and optimize molecular geometries. For example:
- Unexpected NMR shifts : Compare experimental chemical shifts with DFT-calculated values to identify conformational isomers or proton exchange processes .
- Reactivity predictions : Frontier molecular orbital (FMO) analysis reveals nucleophilic/electrophilic sites, aiding in rationalizing reaction pathways .
Q. What strategies address stability challenges of this compound under varying pH and temperature?
Stability studies should include:
- pH-dependent degradation : Monitor via UV-Vis spectroscopy at pH 2–12; sulfonohydrazides are prone to hydrolysis in acidic/basic conditions .
- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds (e.g., >150°C for solid-state stability) .
- Lyophilization : For long-term storage, lyophilize the compound in inert atmospheres to prevent oxidation .
Q. How does crystallography using SHELX software resolve structural ambiguities?
SHELX programs (e.g., SHELXL) refine X-ray diffraction data to:
Q. How can structural analogs of this compound be designed to enhance biological activity?
Rational analog design involves:
- Functional group substitution : Replace methyl groups with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) moieties to modulate reactivity .
- Bioisosteric replacements : Substitute benzimidazole-thioether groups (e.g., from ) to improve target binding .
- In vitro screening : Use enzyme inhibition assays (e.g., acetylcholinesterase for neurological applications) to evaluate structure-activity relationships .
Q. What methodologies resolve contradictions between experimental and theoretical data?
Cross-validation approaches include:
- Hybrid experimental-computational workflows : Compare XRD-derived bond lengths with DFT-optimized geometries .
- Dynamic NMR studies : Detect rotational barriers in sulfonohydrazide linkages to explain line-broadening effects .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | High solubility, low side products |
| Temperature | 70–80°C (reflux) | Maximizes conversion rate |
| Catalyst | Triethylamine | Neutralizes HCl, improves kinetics |
Q. Table 2. Comparison of Structural Analogs
| Analog Modification | Biological Activity Shift | Reference |
|---|---|---|
| –CF₃ substitution | Enhanced enzyme inhibition | |
| Benzothiazole replacement | Improved metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
